2-Chloro-4-nitrophenyl-α-D-glucopyranoside
2-Chloro-4-nitrophenyl-α-D-glucopyranoside
Carbohydrates conjugated with 2-chloro-4-nitrophenyl (CNP) serve as chromogenic substrates in assays for enzymes that release CNP from the conjugated carbohydrate. For example, CNP-β-D-maltoheptaoside and CNP-α-maltotrioside are chromogenic substrates for α-amylase. 2-Chloro-4-nitrophenyl-α-D-glucopyranoside is a conjugate of CNP and α-D-glucose. The related conjugate between CNP and β-D-glucose, 2-chloro-4-nitrophenyl β-D-glucopyranoside, is used as a chromogenic substrate for glycosyltransferases. This product is a chromogenic substrate for enzymes that target the linkage between CNP and α-D-glucose.
Brand Name:
Vulcanchem
CAS No.:
119047-14-2
VCID:
VC0014266
InChI:
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C12H14ClNO8
Molecular Weight:
335.69 g/mol
2-Chloro-4-nitrophenyl-α-D-glucopyranoside
CAS No.: 119047-14-2
Reference Standards
VCID: VC0014266
Molecular Formula: C12H14ClNO8
Molecular Weight: 335.69 g/mol
CAS No. | 119047-14-2 |
---|---|
Product Name | 2-Chloro-4-nitrophenyl-α-D-glucopyranoside |
Molecular Formula | C12H14ClNO8 |
Molecular Weight | 335.69 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 |
Standard InChIKey | PJCVBKZRKNFZOD-ZIQFBCGOSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Description | Carbohydrates conjugated with 2-chloro-4-nitrophenyl (CNP) serve as chromogenic substrates in assays for enzymes that release CNP from the conjugated carbohydrate. For example, CNP-β-D-maltoheptaoside and CNP-α-maltotrioside are chromogenic substrates for α-amylase. 2-Chloro-4-nitrophenyl-α-D-glucopyranoside is a conjugate of CNP and α-D-glucose. The related conjugate between CNP and β-D-glucose, 2-chloro-4-nitrophenyl β-D-glucopyranoside, is used as a chromogenic substrate for glycosyltransferases. This product is a chromogenic substrate for enzymes that target the linkage between CNP and α-D-glucose. |
Synonyms | CNP-α-D-glucopyranoside |
PubChem Compound | 14457457 |
Last Modified | Nov 11 2021 |
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